molecular formula C18H17N3O2 B15073391 morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone

morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone

Cat. No.: B15073391
M. Wt: 307.3 g/mol
InChI Key: SBSCPNOOKRZFKO-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolopyridine moiety, and a phenylmethanone group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrrolopyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone

InChI

InChI=1S/C18H17N3O2/c22-18(21-8-10-23-11-9-21)14-5-3-13(4-6-14)16-12-15-2-1-7-19-17(15)20-16/h1-7,12H,8-11H2,(H,19,20)

InChI Key

SBSCPNOOKRZFKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=CC4=C(N3)N=CC=C4

Origin of Product

United States

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